4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method includes the use of hydrazine hydrate and 4-fluoro-3-methoxybenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the substituents on the phenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylhydrazine
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPEWNFTKTCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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